molecular formula C13H24O6 B15292484 (1R)-1-[(4R,5S)-2,2-dimethyl-5-[(4S,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-4-yl]ethane-1,2-diol

(1R)-1-[(4R,5S)-2,2-dimethyl-5-[(4S,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-4-yl]ethane-1,2-diol

Cat. No.: B15292484
M. Wt: 276.33 g/mol
InChI Key: WLQSXOPMZFHXEI-OGBGREFGSA-N
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Description

The compound (1R)-1-[(4R,5S)-2,2-dimethyl-5-[(4S,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-4-yl]ethane-1,2-diol is a complex organic molecule characterized by its unique stereochemistry and multiple dioxolane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[(4R,5S)-2,2-dimethyl-5-[(4S,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-4-yl]ethane-1,2-diol typically involves multi-step organic reactions. The process begins with the preparation of the dioxolane rings, which are formed through the reaction of diols with aldehydes or ketones under acidic conditions. The stereochemistry is controlled through the use of chiral catalysts or starting materials.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[(4R,5S)-2,2-dimethyl-5-[(4S,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-4-yl]ethane-1,2-diol: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

(1R)-1-[(4R,5S)-2,2-dimethyl-5-[(4S,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-4-yl]ethane-1,2-diol: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential role in biochemical pathways and as a model compound for studying enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-[(4R,5S)-2,2-dimethyl-5-[(4S,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-4-yl]ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-[(4R,5S)-2,2-dimethyl-5-[(4S,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-4-yl]ethane-1,2-diol: can be compared with other dioxolane-containing compounds, such as:

Uniqueness

The uniqueness of This compound lies in its specific stereochemistry and the presence of multiple dioxolane rings, which confer distinct chemical and physical properties. These features make it valuable for specific applications where stereochemistry and ring structures play a crucial role.

Properties

Molecular Formula

C13H24O6

Molecular Weight

276.33 g/mol

IUPAC Name

(1R)-1-[(4R,5S)-2,2-dimethyl-5-[(4S,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-4-yl]ethane-1,2-diol

InChI

InChI=1S/C13H24O6/c1-7-9(17-12(2,3)16-7)11-10(8(15)6-14)18-13(4,5)19-11/h7-11,14-15H,6H2,1-5H3/t7-,8+,9-,10+,11+/m0/s1

InChI Key

WLQSXOPMZFHXEI-OGBGREFGSA-N

Isomeric SMILES

C[C@H]1[C@H](OC(O1)(C)C)[C@@H]2[C@H](OC(O2)(C)C)[C@@H](CO)O

Canonical SMILES

CC1C(OC(O1)(C)C)C2C(OC(O2)(C)C)C(CO)O

Origin of Product

United States

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